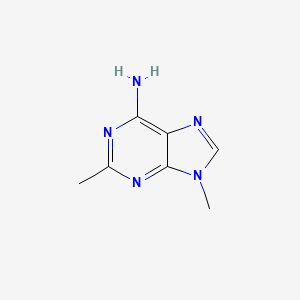

2,9-Dimethyladenine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,9-dimethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMXXYPZQWVFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227276 | |

| Record name | 2,9-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76470-20-7 | |

| Record name | 2,9-Dimethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,9-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for 2,9-Dimethyladenine Synthesis and Isomerization

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the alkylation of pre-existing purine (B94841) rings. The potential for isomerization, a common feature in purine chemistry, is also a key consideration in these synthetic strategies.

A primary method for synthesizing this compound involves the methylation of 2-methyladenine (B73300). In a documented synthesis, methylation of 2-methyladenine yielded a mixture of 2,7-dimethyladenine and this compound. rsc.org The this compound was isolated from the reaction mixture as colorless needles. rsc.org This approach highlights a common challenge in the alkylation of purines: the potential for reaction at multiple nitrogen atoms, leading to a mixture of regioisomers. The separation of these isomers is a critical step in obtaining the pure desired product.

Another general strategy for synthesizing N-substituted adenines is the direct alkylation of adenine (B156593) or its derivatives. ontosight.ai This can be achieved using various alkylating agents and reaction conditions. However, controlling the regioselectivity of the alkylation to favor the N9 position while also introducing a methyl group at the C2 position requires careful optimization of the synthetic protocol.

A direct synthesis of this compound has also been reported starting from 6-amino-4-methylamino-2-methylpyrimidine. This pyrimidine (B1678525) derivative is first coupled with diazotized p-chloroaniline. The resulting azo-compound is then hydrogenated to yield this compound. rsc.org This method provides an unambiguous route to the desired isomer.

A further synthetic method involves refluxing a thioformamido-compound in quinoline. This reaction produced this compound in a high yield of 92%. rsc.org

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents and Conditions | Product(s) | Key Features | Reference |

| 2-Methyladenine | Methylating agent | 2,7-Dimethyladenine and this compound | Yields a mixture of isomers requiring separation. | rsc.org |

| 6-Amino-4-methylamino-2-methylpyrimidine | 1. Diazotized p-chloroaniline2. Hydrogenation | This compound | Unambiguous synthesis of the target isomer. | rsc.org |

| Thioformamido-compound | Reflux in quinoline | This compound | High-yield synthesis. | rsc.org |

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for purine derivatives. rsc.org This rearrangement typically involves the opening of the pyrimidine ring and its subsequent re-closure, leading to the migration of an exocyclic atom or group into the ring, or vice-versa. rsc.org While a specific Dimroth rearrangement for this compound is not extensively detailed in the provided literature, the rearrangement of related dimethylated adenines provides a valuable framework for understanding its potential reactivity.

A notable example is the Dimroth rearrangement of 1,9-dimethyladenine, which can be converted to N6,9-dimethyladenine. clockss.org This process involves the transformation of an endocyclic nitrogen substitution to an exocyclic amino group substitution. The study of such rearrangements is crucial as it can lead to the formation of different isomers under certain conditions, which may have distinct biological activities. For instance, the rearrangement of 1-methyladenine (B1486985) derivatives to N6-methyladenine derivatives is a classic example of the Dimroth rearrangement. rsc.orgnih.gov These studies underscore the importance of reaction conditions (such as pH and temperature) in controlling the final product distribution in purine synthesis. rsc.org

Alkylation Routes from Adenine and its Derivatives

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. nih.govsemanticscholar.org The synthesis of isotopically labeled this compound allows for detailed tracking of the molecule in various chemical and biological systems.

A specific example is the synthesis of 2-deuterio-N6,9-dimethyladenine. This was achieved through the cyclization of an appropriate precursor with formic-d acid-d. researchgate.netdntb.gov.ua This method introduces a deuterium (B1214612) atom at the C2 position of the purine ring. Such labeled compounds are instrumental for studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to follow the fate of the molecule and understand its interactions at a molecular level. nih.gov The use of deuterated reagents is a common strategy for introducing deuterium into a target molecule. nih.govsemanticscholar.org

Preparation of this compound Derivatives for Structure-Activity Relationship Elucidation

To understand how the structure of this compound relates to its biological activity, researchers synthesize a variety of derivatives with modified functionalities. These structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds.

The design of analogs often involves modifying the substituents on the purine ring or attaching different groups at the N9 position. For instance, the synthesis of various 9-alkyl-2-substituted-adenine derivatives allows for the exploration of the steric and electronic requirements of potential binding partners. The stereoselective synthesis of nucleoside analogs, where a sugar moiety is attached to the N9 position, is of particular interest.

The ribosylation of purine derivatives is a key reaction in the synthesis of nucleoside analogs. jst.go.jp Stereoselective synthesis is crucial to obtain the desired anomer (typically the β-anomer for biologically active nucleosides). acs.org Methods for achieving stereoselectivity include using chiral starting materials and catalysts that control the stereochemical outcome of the glycosylation reaction. For example, stannic chloride has been used as a catalyst for the stereoselective ribosylation of 6-substituted purines, yielding the β-anomer with high selectivity. jst.go.jp

Incorporating modified nucleosides like this compound into nucleic acids (DNA or RNA) or peptides is a powerful strategy for probing their structure and function. This often requires the synthesis of a phosphoramidite (B1245037) derivative of the this compound nucleoside.

The synthesis of phosphoramidites of modified nucleosides, such as N6,N6-dimethyladenosine, has been described and these can be incorporated into oligoribonucleotides using automated solid-phase synthesis. tandfonline.comnih.gov A similar approach could be envisioned for 2,9-dimethyladenosine. This involves protecting the hydroxyl groups of the sugar moiety and then reacting the 3'-hydroxyl group to install the phosphoramidite group. This activated monomer can then be used in standard oligonucleotide synthesis protocols. nih.govacs.org The ability to site-specifically introduce modified bases like this compound into RNA or DNA allows for detailed studies of nucleic acid recognition, catalysis, and the effects of modifications on duplex stability and structure. nih.govacs.org

Advanced Spectroscopic and Structural Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the structure and dynamics of 2,9-dimethyladenine in solution. researchgate.net Different NMR techniques provide specific insights into the molecule's carbon framework, proton environments, and interaction sites.

Proton NMR is instrumental in analyzing non-covalent interactions, such as molecular association in solution. Studies on substituted purines have investigated their tendency to self-associate or to form hetero-associates with other molecules. scispace.com For this compound, ¹H NMR has been used to study its molecular interactions in aqueous solutions. In one study, the heteroassociation with free purine (B94841) was examined by monitoring changes in the chemical shifts of the solute's protons as a function of purine concentration. scispace.com The results indicated that while heteroassociation with purine does occur, the self-association of this compound is negligible under the experimental conditions. scispace.com This type of analysis is crucial for understanding how the molecule behaves in complex solution environments.

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal. docbrown.info This technique is definitive for confirming the identity and structural integrity of synthesized this compound. scispace.com The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for unambiguous assignment of the purine ring and methyl substituent carbons.

The reported ¹³C NMR chemical shifts for this compound in dimethyl sulfoxide-d₆ (DMSO-d₆) provide a reference fingerprint for the compound. scispace.com

Table 1: ¹³C NMR Chemical Shift Assignments for this compound Data recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 160.7 |

| C4 | 150.3 |

| C5 | 116.4 |

| C6 | 155.0 |

| C8 | 141.3 |

| C2-CH₃ | 25.1 |

| N9-CH₃ | 29.5 |

| Source: scispace.com |

Nitrogen-15 NMR is a highly sensitive method for probing the sites of metal ion coordination and hydrogen bonding in nitrogen-containing heterocycles like purines. researchgate.netcdnsciencepub.comnih.gov The ¹⁵N chemical shifts are significantly affected by the binding of diamagnetic metal ions, making it possible to identify the specific nitrogen atoms (e.g., N1, N3, N7) involved in complexation. cdnsciencepub.comnih.gov While this technique has been successfully applied to study metal binding in related nucleosides such as adenosine (B11128) and guanosine, cdnsciencepub.com a review of the scientific literature indicates that specific studies detailing the use of ¹⁵N NMR to analyze metal ion binding to this compound have not been extensively reported.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Structural Elucidation

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides precise three-dimensional atomic coordinates of a molecule in its solid state, offering definitive evidence of molecular geometry, conformation, and intermolecular interactions.

The analysis of a ligand's crystal structure within a protein's active site is fundamental to structure-based drug design. It reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. A thorough search of the Protein Data Bank (PDB) and the broader scientific literature did not yield any deposited crystal structures of this compound bound within a protein pocket.

In the solid state, purine derivatives engage in specific intermolecular interactions, primarily hydrogen bonding and π-π stacking, which dictate their crystal packing. nih.gov Hydrogen bonds typically form between the amino group protons and the electronegative ring nitrogen atoms (N1, N3, N7), while π-π stacking involves the favorable interaction between the aromatic purine rings of adjacent molecules. nih.gov The introduction of methyl groups can influence these interactions by altering the molecule's steric and electronic properties. nih.gov Despite the importance of these interactions for understanding the solid-state properties of purines, a search of the crystallographic literature did not identify a published crystal structure for this compound that would allow for a detailed analysis of its specific hydrogen bonding and stacking patterns.

Advanced Fluorescence Spectroscopy for Excited State Dynamics

Dual Fluorescence Phenomena and Excited Electronic State Dynamics

No published research was found that specifically investigates dual fluorescence phenomena or the excited electronic state dynamics of this compound.

Time-Resolved Fluorescence for Deactivation Pathway Analysis

No published research was found that specifically details the time-resolved fluorescence analysis for the deactivation pathways of this compound.

Molecular Interaction Studies of 2,9 Dimethyladenine

Non-Covalent Interactions with Nucleic Acids

Non-covalent interactions are fundamental to the structure and function of biological systems, governing how molecules recognize and bind to one another. revmaterialeplastice.ro These interactions, which include hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects, are crucial in the context of how small molecules like 2,9-Dimethyladenine associate with nucleic acids. tandfonline.comnih.govresearchgate.net The methylation at the N9 position of this compound precludes its incorporation into the phosphodiester backbone of a DNA or RNA strand; therefore, its interactions are those of an external ligand binding to a pre-existing nucleic acid structure.

DNA Binding Affinities and Modes of Interaction

While specific quantitative studies detailing the DNA binding affinity of this compound are not prominent in the available literature, the principles of non-covalent interactions allow for predictions of its binding behavior. The interaction of small molecules with DNA can occur through several modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone.

RNA Recognition and Binding Site Characterization

The recognition of modified adenosines by RNA is a critical aspect of cellular function, particularly in the context of ribosomal RNA (rRNA) and messenger RNA (mRNA). oup.com While direct research on RNA binding to this compound is limited, extensive studies on other dimethylated adenosines provide valuable insights into potential recognition mechanisms.

For instance, N6,N6-dimethyladenosine (m62A), when present within an RNA strand, can significantly disrupt standard Watson-Crick base pairing. nih.gov In rRNA, such modifications are often located in regions crucial for maintaining the three-dimensional architecture of the ribosome. oup.com Another important modification, N6,2′-O-dimethyladenosine (m6Am), is found at the 5' cap of many eukaryotic mRNAs. nih.govelifesciences.org This modification is recognized by specific cap-binding proteins and translation initiation factors, playing a role in regulating mRNA stability and translation efficiency. nih.govnih.govmedchemexpress.com Research has also shown that this compound can inhibit the covalent incorporation of other molecules into the total RNA of tobacco cells, suggesting it can interact with RNA or the enzymes involved in its modification. clockss.org

Influence on Nucleic Acid Secondary Structure and Dynamics

The binding of a ligand or the presence of a modified base can have profound effects on the secondary structure and dynamics of nucleic acids. Base methylations, in particular, are known to be potent modulators of structure. nih.gov Methyl groups located at positions involved in Watson-Crick hydrogen bonding can prevent the formation of a standard duplex, forcing the nucleic acid to adopt alternative conformations, such as a hairpin loop. nih.gov

A key example is N6,N6-dimethyladenosine (m62A), which, due to the two methyl groups on the exocyclic nitrogen, cannot form the hydrogen bonds necessary to pair with uridine. nih.gov Its presence in a self-complementary RNA sequence has been shown to induce a conversion from a duplex to a hairpin structure. nih.gov Similarly, methylation can enhance base stacking and increase the structural rigidity of RNA, which is crucial for the stability of molecules like rRNA. d-nb.info While this compound acts as an external binder, its association with a specific region of DNA or RNA could locally stabilize or destabilize the existing secondary structure by interfering with or augmenting the native non-covalent interactions.

Binding Interactions with Proteins and Enzymes

The recognition of specific ligands by proteins and enzymes is the cornerstone of biological regulation and catalysis. The interactions are highly specific, relying on a combination of shape complementarity and chemical interactions within the protein's binding pocket.

Ligand-Protein Binding Characterization

The study of how proteins bind small molecule ligands provides fundamental insights into biological processes. A well-characterized example that serves as a model for this compound is the interaction between its isomer, 3,9-dimethyladenine, and the Helicobacter pylori 3-methyladenine (B1666300) DNA glycosylase (MagIII). researchgate.netproteopedia.orgnih.gov Crystal structures have revealed that 3,9-dimethyladenine, which mimics a damaged DNA base, binds within a deep active site cleft of the enzyme. researchgate.netnih.gov This binding is not primarily mediated by direct hydrogen bonds to the adenine (B156593) ring but rather by favorable π-π stacking interactions between the positively charged purine (B94841) and the aromatic side chains of two residues, tryptophan and phenylalanine, within the binding pocket. nih.govvanderbilt.eduembopress.org This highlights the importance of aromaticity and shape in the recognition of alkylated purines by proteins.

Enzyme Active Site Recognition (e.g., DNA Glycosylases, Demethylases)

Enzyme active sites are exquisitely tuned to recognize their specific substrates. DNA glycosylases, for example, patrol the genome for damaged bases and excise them to initiate repair. nih.gov The recognition mechanism often involves the enzyme flipping the damaged base out of the DNA helix and into a specific active site pocket. nih.gov

The crystal structure of MagIII in complex with 3,9-dimethyladenine provides a detailed snapshot of this recognition process. researchgate.netnih.govrcsb.orgebi.ac.uk The dialkylated base, carrying a formal positive charge, is an excellent mimic for the electron-deficient state of a 3-methyladenine lesion in DNA just before the glycosylic bond is cleaved. researchgate.netnih.gov The specificity of the MagIII active site arises from its shape, which accommodates the modified adenine while sterically excluding other damaged bases like 7-methylguanine. proteopedia.orgnih.gov

| MagIII Residue | Type of Interaction | Role in Binding |

|---|---|---|

| Trp24 | π-π Stacking / van der Waals | Forms one face of the aromatic box that sandwiches the purine base. |

| Phe45 | π-π Stacking / van der Waals | Forms the other face of the aromatic box, stacking against the purine base. |

| Trp25 | van der Waals | Forms part of the edge of the binding pocket, providing shape complementarity. |

| Pro26 | van der Waals | Contributes to the hydrophobic environment of the binding pocket edge. |

| Lys211 | van der Waals | Forms another part of the edge of the binding pocket. |

Other enzyme classes, such as RNA demethylases, also exhibit specific recognition of methylated adenines. Enzymes like FTO and ALKBH5 recognize and remove the methyl group from N6-methyladenosine (m6A) in RNA. kaust.edu.samdpi.com FTO has also been shown to preferentially demethylate N6,2′-O-dimethyladenosine (m6Am) at the mRNA cap. nih.gov The active sites of these enzymes are tailored to bind their specific methylated substrates, demonstrating the diverse molecular strategies employed by enzymes to recognize modified purines.

Modulation of Protein Conformation upon Binding

The binding of a ligand, such as this compound, to a protein is a dynamic process that can involve significant alterations in the protein's three-dimensional structure. nih.govplos.org This phenomenon, where the protein's conformation is modulated upon ligand binding, is a fundamental aspect of molecular recognition and biological function. nih.govaps.org The interaction can lead to a range of conformational changes, from minor local adjustments in the side-chains of amino acid residues to large-scale rearrangements of entire protein domains. nih.govfrontiersin.org

These structural fluctuations are inherent to the protein's native state, and a ligand may "select" a pre-existing, higher-energy conformation for binding. plos.orgnih.gov This "conformational selection" model posits that the binding event stabilizes a specific conformation that is best suited for the interaction. plos.orgnih.gov Conversely, the "induced-fit" model suggests that the initial binding of the ligand induces a structural change in the protein, leading to a more complementary and stable complex. plos.org In reality, protein-ligand binding often involves a combination of both mechanisms. plos.org

Studies on various protein-ligand systems have demonstrated that upon binding, a significant portion of the amino acid residues at the interface may alter their rotamer state, which describes the conformation of their side chains. nih.gov Even residues not directly in contact with the ligand can experience conformational shifts, highlighting the allosteric nature of these interactions. nih.gov For example, in some peptide-protein interactions, the binding of a peptide can induce a substantial rearrangement of a flexible loop within the protein. frontiersin.org The extent of these conformational changes is a critical determinant of the binding affinity and specificity.

In the context of this compound, its interaction with a target protein would likely involve its insertion into a binding pocket. The specific geometry and chemical properties of this compound, including its aromatic purine core and methyl substitutions, would dictate the nature of the interactions within this pocket. The binding could be stabilized by a combination of forces, including hydrogen bonding, van der Waals interactions, and π-π stacking interactions between the purine ring and aromatic residues of the protein, such as tryptophan or phenylalanine. nih.gov The formation of these interactions can drive the conformational changes in the protein, optimizing the fit and enhancing the stability of the complex. mdpi.com

Self-Association and Heteroassociation in Aqueous Solution

The self-association of purine derivatives like this compound in aqueous solution is a well-documented phenomenon driven by base-stacking interactions. cdnsciencepub.com The thermodynamics of this process can be characterized by equilibrium constants (K) and changes in standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). cdnsciencepub.comacs.org These parameters provide insight into the spontaneity and driving forces of the association.

For many purine systems, the self-association process is known to proceed beyond the dimer stage, forming larger aggregates. cdnsciencepub.com The equilibrium constant for this association typically decreases with increasing temperature, indicating that the process is exothermic. cdnsciencepub.com The negative enthalpy change (ΔH°) suggests that the formation of stacked aggregates is energetically favorable, while the negative entropy change (ΔS°) reflects the increased order of the system as individual molecules associate. nih.gov

Studies on related adenine derivatives have shown a trend in the equilibrium constant for self-association, which decreases in the order: nucleobase > nucleoside > nucleotide. cdnsciencepub.com Methyl substitution at the 6-amino group has been observed to enhance the tendency for self-association of the adenine moiety. cdnsciencepub.com

The heteroassociation of purine derivatives with other aromatic molecules is also a significant area of study. researchgate.netscispace.com The equilibrium constants for these interactions are influenced by the nature of the interacting species, including their polarizability and the presence of substituents. scispace.com For instance, the association of various purine derivatives with unsubstituted purine has been investigated to understand the role of hydrophobic bonding and polarizability in the stacking phenomenon. scispace.com

Table 1: Illustrative Thermodynamic Parameters for Self-Association of Adenine Derivatives

| Compound | Temperature (°C) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K·mol) |

| Adenosine (B11128) 5'-monophosphate | 16 | Value | Value | Value | Value |

| Adenosine 5'-monophosphate | 60 | Value | Value | Value | Value |

| N⁶,N⁶-dimethyladenosine | 25 | Value | Value | -14.2 | -33.5 |

Stacking interactions refer to the non-covalent attractive forces between the aromatic rings of the purine bases. These interactions are a result of van der Waals forces, electrostatic interactions (dipole-induced dipole and quadrupole moments), and dispersion forces. researchgate.netbiorxiv.org The geometry of the stacked arrangement, whether head-to-head or head-to-tail, influences the strength of these interactions. cdnsciencepub.com Stacking is considered an enthalpy-driven process, meaning it is favored by a negative enthalpy change (ΔH°). univie.ac.at The stacking of nucleotide bases is a crucial factor in the formation and stability of nucleic acid structures. univie.ac.at

The relative contributions of stacking and hydrophobic interactions can be complex and depend on the specific molecular system. researchgate.net For instance, in the heteroassociation of some aromatic molecules, the primary stabilizing forces are van der Waals solute-solute interactions and hydrophobic interactions. researchgate.net Studies on N⁶,N⁶-dimethyladenylyl(3'→5')N⁶,N⁶-dimethyladenosine have indicated that "hidden" hydrophobic interactions are of prime importance for its enhanced stability compared to the unmethylated parent compound. nih.gov

Equilibrium Constants and Thermodynamics of Association

Metal Ion Coordination Chemistry and Biological Relevance

The coordination of metal ions, particularly platinum(II), to adenine and its derivatives is of significant interest due to the role of platinum-based drugs in cancer chemotherapy. researchgate.netnih.gov The adenine moiety in this compound offers several potential nitrogen donor atoms for coordination, with the N7 position being a common binding site for platinum(II). researchgate.netnih.govsci-hub.se

The complexation of platinum(II) with 1,9-dimethyladenine has been studied, revealing interesting aspects of ligand protonation states and molecular arrangement. nih.govacs.org For example, the reaction of a platinum(II) precursor with two equivalents of 1,9-dimethyladeninium (1,9-DimeAH⁺) can lead to the formation of a complex where both nucleobases are coordinated to the platinum center in a head-to-tail arrangement. nih.govacs.org

Deprotonation of one of the exocyclic amino groups of the coordinated 1,9-DimeAH⁺ ligands results in a mixed-ligand complex containing both 1,9-dimethyladenine (1,9-DimeA) and 1,9-dimethyladeninium (1,9-DimeAH⁺). nih.govacs.org In this complex, the two purine bases adopt a head-to-head orientation, which is stabilized by an intramolecular hydrogen bond between the imino group of the deprotonated 1,9-DimeA and the amino group of the protonated 1,9-DimeAH⁺. nih.govacs.org Further deprotonation leads to a complex with two 1,9-DimeA ligands, which revert to a head-to-tail arrangement. nih.govacs.org

The coordination of a metal ion to a nucleobase like this compound can significantly alter the electronic properties and, consequently, the reactivity and acid-base properties (pKa values) of the ligand. nih.govacs.orgresearchgate.net This phenomenon of "shifted pKa values" is of considerable biological relevance, as it can influence processes such as acid-base catalysis in enzymes and the interactions of metal-based drugs with DNA. nih.govacs.org

Metal coordination to a specific site on the purine ring, such as N7, withdraws electron density from the ring system. nih.govacs.org This electron-withdrawing effect makes other sites on the nucleobase more acidic, leading to a lowering of their pKa values. nih.govacs.org For instance, in the platinum(II) complex with two 1,9-dimethyladeninium ligands, the coordination to N7 results in a significant decrease in the pKa of the exocyclic amino group, from a typical value well above 7 to approximately 4.1. nih.govacs.org

This acidification is a combined effect of metal coordination and the stabilization of the deprotonated species. nih.govacs.org As mentioned previously, the deprotonated imino form is stabilized by intramolecular hydrogen bonding in the mixed protonation state complex. nih.govacs.org The ability of metal coordination to lower the pKa of nucleobase functional groups into the physiological pH range can enable these groups to participate in proton transfer reactions that would not be feasible for the free nucleobase. nih.govacs.org

The change in molecular reactivity upon metal coordination is not limited to acid-base properties. The coordination can also influence the susceptibility of the nucleobase to other chemical reactions. For example, metal-assisted iminoacylation has been observed in reactions of a ruthenium(III) complex with indazole. nih.govidsi.md While not directly involving this compound, this illustrates how metal coordination can open up new reaction pathways for heterocyclic ligands.

Table 2: pKa Values of Coordinated Ligands

| Complex/Ligand | Functional Group | pKa Value |

| trans-[(NH₃)₂Pt(1,9-DimeAH)₂]⁴⁺ | Exocyclic Amino Group | 4.1 ± 0.2 |

Note: This table presents the pKa value for the deprotonation of the exocyclic amino group in a platinum(II) complex of 1,9-dimethyladeninium, a close analog of this compound. nih.govacs.org

Role in Fundamental Biological Processes: Mechanistic Investigations

RNA Modification and Regulation Mechanisms

N6,2′-O-dimethyladenosine (m6Am) is a prevalent modification found at the 5' end of eukaryotic messenger RNA (mRNA). frontiersin.orgnih.govmtoz-biolabs.com It is located adjacent to the 7-methylguanosine (B147621) (m7G) cap, forming an extended cap structure. frontiersin.org Specifically, m6Am is the N6-methylation of a 2′-O-methyladenosine (Am) residue, which is the first transcribed nucleotide. frontiersin.orgnih.gov This modification is widespread, occurring in at least 30-40% of all transcripts in vertebrate mRNA. frontiersin.orgnih.gov In certain human cell lines like HEK293T, the prevalence is even higher, with up to 92% of 5' capped mRNAs containing m6Am. frontiersin.orgnih.gov While m6Am is a prominent feature of mRNA and small nuclear RNA (snRNA), it is distinct from the more extensively studied internal N6-methyladenosine (m6A) modification. nih.gov The formation of m6Am is catalyzed by the cap-specific adenosine-N6-methyltransferase PCIF1 (phosphorylated CTD interacting factor 1). frontiersin.orgnih.gov

The presence of the m6Am modification at the 5' cap of mRNA has been linked to the regulation of mRNA stability and the efficiency of its translation into protein. However, the precise effects are still under investigation, with some studies presenting conflicting findings. preprints.orgresearchgate.netnih.gov

Several reports suggest that m6Am enhances mRNA stability. frontiersin.orgnih.govbiostate.ai This stabilization is thought to occur, in part, by protecting the mRNA from decapping enzymes like DCP2, which would otherwise initiate mRNA degradation. preprints.orgftb.com.hr Furthermore, a definitive link between m6Am methylation and increased mRNA stability has been demonstrated. researchgate.netresearchgate.net

The role of m6Am in translation efficiency is also complex. Some studies have shown that mRNAs bearing the m6Am modification are translated more efficiently. nih.govpreprints.orgbiostate.ai Ribosome profiling data from HEK293T cells indicated that m6Am-containing mRNAs had higher translation efficiency. preprints.org Conversely, other studies have reported that m6Am can inhibit translation or that its depletion has minimal effect on the translation of m6Am-initiated mRNAs. nih.govthegreerlab.com These discrepancies may arise from differences in cell types, experimental methodologies, and the specific mRNA targets being analyzed. preprints.orgnih.gov Despite the debate, there is evidence suggesting a dynamic role for m6Am in regulating translation, particularly in response to cellular conditions like obesity. researchgate.net

| Aspect | Reported Effect of m6Am | Supporting Evidence | Conflicting Evidence |

| mRNA Stability | Enhances stability | Protects from decapping by DCP2 preprints.orgftb.com.hr, associated with increased mRNA stability frontiersin.orgnih.govresearchgate.netbiostate.airesearchgate.net | Some studies show minimal effects thegreerlab.com |

| Translation Efficiency | Can enhance translation | Ribosome profiling shows higher efficiency nih.govpreprints.orgbiostate.ai | Can inhibit translation or have no significant effect in some contexts nih.govthegreerlab.com |

The methylation status of RNA, including the presence of m6Am, can influence the binding of specific proteins, known as RNA-binding proteins (RBPs), which in turn dictate the fate of the RNA molecule. nih.govlife-science-alliance.orgmdpi.com The m6A modification, a related adenosine (B11128) methylation, is known to recruit a class of RBPs containing a YTH domain, which can affect mRNA stability and translation. nih.gov While the direct binding of specific "reader" proteins to the m6Am modification is an area of ongoing research, the presence of this modification can alter the local RNA structure, potentially making it more or less accessible to various RBPs. thegreerlab.comlife-science-alliance.org

The interplay between m6Am and RBPs can influence several aspects of RNA metabolism:

Splicing: In small nuclear RNAs (snRNAs), internal m6Am modifications have been shown to influence pre-mRNA splicing. frontiersin.orgnih.gov

Nuclear Export: The binding of certain RBPs to methylated RNA can facilitate the export of mRNA from the nucleus to the cytoplasm, where translation occurs. thegreerlab.com

mRNA Decay: The interaction with different RBPs can either protect the mRNA from degradation or target it for decay. thegreerlab.com

The ultimate fate of an m6Am-modified RNA is therefore determined by a complex interplay of factors, including the specific RBPs present in the cell and the structural context of the modification. preprints.orgnih.gov

Regulation of mRNA Stability and Translation Efficiency by m6Am

Enzymatic Recognition and Activity Modulation

The levels of m6Am in the cell are dynamically regulated by enzymes that add (writers) and remove (erasers) the methyl group. The interaction of these enzymes with their RNA substrates is a key aspect of controlling gene expression.

The fat mass and obesity-associated protein (FTO) is a key RNA demethylase that can remove the methyl group from N6-methyladenosine. preprints.orgftb.com.hracs.org FTO has been identified as an "eraser" for the m6Am modification, demonstrating its role in the reversible regulation of this RNA mark. nih.govmtoz-biolabs.comresearchgate.net FTO is an Fe(II)/α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of various nucleic acid substrates. ftb.com.hrnih.gov

Structural and mechanistic studies have revealed that FTO exhibits a preference for demethylating m6Am at the 5' cap of mRNA compared to internal m6A. biorxiv.org This preference is attributed to specific interactions between FTO and the 5' cap structure. biorxiv.org Molecular dynamics simulations and mutagenesis experiments have identified conserved aromatic residues on the surface of FTO that are crucial for recognizing the m7G cap. biorxiv.org Additionally, a nonpolar surface on FTO interacts with the 2'-O-methyl group of m6Am, which also influences the kinetics of demethylation. biorxiv.org The demethylation process itself involves the oxidation of the methyl group, leading to its removal as formaldehyde (B43269) and the restoration of 2'-O-methyladenosine (Am). researchgate.net

The subcellular localization of FTO can also affect its substrate specificity, with the majority of its activity being nuclear in certain cell lines, which aligns with the location of mRNA capping and modification. oup.com

The enzymes that add and remove the m6Am modification exhibit distinct substrate specificities and kinetic properties.

Writers (Methyltransferases): The primary writer of m6Am is PCIF1 (CAPAM) , which specifically catalyzes the N6-methylation of the cap-adjacent 2'-O-methyladenosine (Am). frontiersin.orgnih.gov It recognizes the cap structure and acts during transcriptional elongation. nih.gov Another methyltransferase, METTL4 , has also been identified as a writer for m6Am. frontiersin.orgnih.gov The substrate specificity of these enzymes is crucial for ensuring that methylation occurs at the correct position within the RNA.

Erasers (Demethylases): FTO is the primary eraser of m6Am. Kinetic studies have shown that FTO can efficiently demethylate m6Am. One study reported a catalytic efficiency (kcat/Km) of 6.55 min⁻¹µM⁻¹ for the demethylation of m6Am adjacent to the m7G cap. mdpi.com FTO's catalytic activity is influenced by the RNA sequence and its tertiary structure. nih.gov Interestingly, while FTO can demethylate both m6A and m6Am, it shows a significantly higher affinity and faster demethylation rate for m6Am within the context of the 5' cap structure. ftb.com.hrbiorxiv.org This suggests that N6-methyladenine is the most favorable nucleobase substrate for FTO, and the enzyme's specificity is primarily driven by interactions with the nucleobase rather than the ribose ring. nih.gov

The table below summarizes the kinetic parameters for the FTO-mediated demethylation of different substrates.

| Enzyme | Substrate | kcat/Km (min⁻¹µM⁻¹) | Reference |

| FTO | m6Am | 6.55 | mdpi.com |

| ALKBH5 | m6A | 0.12 | mdpi.com |

| ALKBH5 | m6A | 0.23 | mdpi.com |

| ALKBH5 | m6A | 0.11 | mdpi.com |

| ALKBH5 | m6A | 0.098 | mdpi.com |

| AlkB | m6A | 0.007 | mdpi.com |

Substrate Specificity and Kinetic Studies of Modifying Enzymes

Modulation of Cellular Pathways (Mechanistic Focus)

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Aberrant activation of this pathway is a hallmark of many cancers. frontiersin.org

Recent research has implicated the enzyme Dimethyladenosine Transferase 1 Homolog (DIMT1) as a modulator of this pathway in human gastric carcinoma. turkjgastroenterol.org Studies have shown that overexpression of DIMT1 significantly activates the AKT pathway. turkjgastroenterol.org Mechanistically, this activation involves the upregulation of key pathway components including PI3K, AKT, and the mammalian target of rapamycin (B549165) (mTOR), as well as their phosphorylated, active forms (p-AKT, p-mTOR). turkjgastroenterol.org

Conversely, silencing the DIMT1 gene leads to a significant decrease in the mRNA levels of PI3K, AKT, and mTOR. turkjgastroenterol.org This demonstrates that the pro-growth and pro-survival functions of the DIMT1 enzyme in gastric cancer cells are mediated, at least in part, through the activation of the PI3K/AKT pathway. turkjgastroenterol.org Furthermore, the compound N6,N6-Dimethyladenosine has been identified as an AKT inhibitor with antitumor effects, and it robustly inhibits AKT signaling in various non-small cell lung cancer cell lines. medchemexpress.cn

It is crucial to distinguish that these findings primarily link the enzyme DIMT1 and the isomer N6,N6-Dimethyladenosine to the PI3K/AKT pathway. Direct mechanistic studies on how the specific compound 2,9-Dimethyladenine influences this signaling cascade are not currently available in the reviewed literature.

Cell proliferation and apoptosis (programmed cell death) are tightly regulated processes essential for tissue homeostasis, and their dysregulation is a cornerstone of cancer development.

The enzyme Dimethyladenosine Transferase 1 Homolog (DIMT1) plays a significant role in these mechanisms, primarily through its influence on the PI3K/AKT pathway. In human gastric carcinoma cells, the overexpression of DIMT1 has been found to significantly promote cell proliferation and inhibit apoptosis. turkjgastroenterol.org The anti-apoptotic effect is mechanistically linked to the downregulation of key apoptosis-executing genes, such as Caspase-3 and Caspase-9 . turkjgastroenterol.org In contrast, the knockdown of DIMT1 using small interfering RNAs reverses these effects, suppressing tumor growth and promoting apoptosis. turkjgastroenterol.org

Separately, the compound N6,N6-dimethyladenosine has been shown to directly inhibit the proliferation of L1210 leukemia cells. medchemexpress.com This highlights that purine (B94841) nucleoside analogs can possess broad antitumor activity by targeting indolent lymphoid malignancies through mechanisms that include the induction of apoptosis and inhibition of DNA synthesis. medchemexpress.com

| Molecule | Effect on Proliferation | Effect on Apoptosis | Cell Line/Model | Mechanism of Action |

|---|---|---|---|---|

| DIMT1 (enzyme) | Promotes | Inhibits | Human Gastric Carcinoma (SGC-7901, MKN-45) | Activates PI3K/AKT pathway; downregulates Caspase-3 and Caspase-9. turkjgastroenterol.org |

| N6,N6-Dimethyladenosine | Inhibits | Induces | L1210 Leukemia | Inhibition of DNA synthesis; general antitumor activity. medchemexpress.com |

Cells have evolved intricate mechanisms to respond to various stressors, such as oxidative stress, and to monitor the integrity of RNA molecules. The RNA modification N6,2′-O-dimethyladenosine (m6Am) has emerged as a key player in these processes. aimspress.com This modification is found at the first nucleotide adjacent to the 5' cap of messenger RNAs (mRNAs) and is known to regulate mRNA stability and gene expression, making it a vital factor in cellular adaptation to environmental changes. aimspress.comnih.govmaxplanckneuroscience.org

The enzyme that catalyzes m6Am formation, PCIF1 , appears to have a direct role in the stress response. nih.gov Studies have shown that upon oxidative stress (induced by sodium arsenite), a portion of PCIF1 relocates from the nucleus to the cytoplasm, where it localizes to stress granules. cellsignal.com Stress granules are dense aggregates of proteins and RNAs that form in the cytosol when the cell is under stress and translation is stalled. cellsignal.com PCIF1's presence in these structures and its interaction with stress granule components suggest it has a role in cytoplasmic RNA surveillance, particularly during the stress response, which may be independent of its transcription-associated role in the nucleus. cellsignal.com

RNA modifications are a critical battleground in the conflict between viruses and their hosts. Viruses often co-opt the host's cellular machinery to modify their own RNA, which can be a powerful strategy for immune evasion.

The innate immune system relies on pattern recognition receptors (PRRs) to detect foreign nucleic acids and initiate an antiviral response. mdpi.com Key among these are RIG-I-like receptors (RLRs), such as RIG-I and MDA5, which sense viral RNA in the cytoplasm. frontiersin.orgplos.org The presence of N6-methyladenosine (m6A) and the related N6,2′-O-dimethyladenosine (m6Am) on RNA acts as a molecular signature to distinguish "self" from "non-self". mdpi.complos.org

Viruses have evolved to exploit this system. By acquiring m6A/m6Am modifications on their own RNA, they can mimic host RNA and evade detection by RLRs. frontiersin.orgexplorationpub.com This modification can directly interfere with the binding of viral RNA to sensors like RIG-I and MDA5, thereby attenuating the downstream signaling cascade that leads to the production of type I interferons and other antiviral cytokines. frontiersin.orgplos.orgnih.gov This immune evasion strategy has been observed in a wide range of viruses, including human immunodeficiency virus (HIV), human metapneumovirus (HMPV), and avian leukosis virus (ALV-J). frontiersin.orgplos.orgnih.gov

The m6Am modification, specifically, is catalyzed by the host enzyme PCIF1 . nih.gov Research on SARS-CoV-2 has shown that this virus can manipulate the host's m6Am machinery to its advantage. While the SARS-CoV-2 genome itself contains m6A modifications that inhibit RIG-I binding, the host enzyme METTL3, a key m6A writer, is also implicated in modulating the immune response to the virus. explorationpub.com This intricate interplay highlights how viral hijacking of the host's RNA modification machinery is a crucial mechanism for promoting viral replication and dampening the host's innate immunity. mdpi.comexplorationpub.com

Compound and Protein Reference Table

| Name Mentioned in Article | Full Chemical or Protein Name |

| This compound | 2,9-dimethyl-9H-purin-6-amine |

| 3,9-dimethyladenine | 3,9-dimethyl-3H-purin-6-amine |

| N6,N6-Dimethyladenosine | N,N-dimethyl-9-(β-D-ribofuranosyl)-9H-purin-6-amine |

| m6Am | N6,2′-O-dimethyladenosine |

| N6-methyladenosine (m6A) | N6-methyladenosine |

| Caspase-3 | Cysteine-aspartic protease 3 |

| Caspase-9 | Cysteine-aspartic protease 9 |

| DIMT1 | Dimethyladenosine Transferase 1 Homolog |

| MagIII | 3-methyladenine (B1666300) DNA glycosylase III |

| PCIF1 | Phosphorylated CTD Interacting Factor 1 |

| PI3K | Phosphatidylinositol 3-kinase |

| AKT | Protein Kinase B |

| mTOR | Mammalian Target of Rapamycin |

| RIG-I | Retinoic acid-inducible gene I |

| MDA5 | Melanoma differentiation-associated protein 5 |

| METTL3 | Methyltransferase-like protein 3 |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of 2,9-dimethyladenine. These calculations solve the Schrödinger equation for the molecule, providing information about molecular orbitals, electron distribution, and energy landscapes.

Tautomerism and Conformational Analysis

Tautomerism, the interconversion of structural isomers, is a key characteristic of purine (B94841) bases like adenine (B156593) and its derivatives. mdpi.comresearchgate.net For this compound, the primary tautomeric forms of interest are the amino and imino forms. Quantum chemical calculations can predict the relative stabilities of these tautomers. Generally, for N6-substituted adenines, the amino form is predominant in solution; however, substitutions on the purine ring can influence the tautomeric equilibrium. mdpi.com The introduction of substituents can shift this balance. mdpi.com

| Tautomer/Conformer | Computational Method | Key Finding |

| Amino vs. Imino Tautomers | Density Functional Theory (DFT) | The amino form is generally more stable, but substituents can shift the equilibrium. mdpi.com |

| Rotational Conformers | NMR Spectroscopy and Quantum Chemistry | Hindered rotation around the C6-N6 bond can lead to distinct conformers. mdpi.com |

Excited State Dynamics and Non-Radiative Deactivation Pathways

The interaction of ultraviolet (UV) light with DNA bases and their analogs is a critical area of research due to its implications for photostability and potential for photodamage. Quantum chemical calculations are instrumental in elucidating the complex processes that occur after a molecule like this compound absorbs a UV photon. These calculations can map out the potential energy surfaces of the electronic excited states and identify pathways for the molecule to return to its ground state.

Upon UV excitation, this compound is promoted to an excited electronic state. The subsequent deactivation back to the ground state can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways. For many nucleobases and their derivatives, non-radiative decay is the dominant and ultrafast process, which is crucial for their photostability. acs.orgacs.org

Theoretical studies, often using multireference methods like complete-active-space self-consistent-field (CASSCF) and second-order perturbation theory (CASPT2), can identify conical intersections between the excited state and ground state potential energy surfaces. acs.org These intersections act as funnels for rapid and efficient non-radiative deactivation. acs.org For adenine derivatives, pathways involving out-of-plane deformations of the purine ring are often implicated in this process. acs.org The substitution pattern, such as the methyl groups in this compound, can influence the energies of the excited states and the barriers to access these deactivation pathways. acs.org

| Process | Computational Method | Key Finding |

| Excited State Lifetimes | Femtosecond Pump-Probe Spectroscopy & Quantum Chemistry | Methylation at different positions significantly affects excited-state lifetimes. acs.org |

| Non-Radiative Decay | CASSCF/CASPT2 | Deactivation often proceeds through conical intersections involving ring puckering. acs.org |

| Solvent Effects | Time-resolved Spectroscopy | Solvent can influence the relative energies of excited states and deactivation pathways. acs.org |

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with biological macromolecules like proteins and nucleic acids. By simulating the movements of atoms over time, MD can reveal the conformational changes, binding modes, and energetic landscapes of these complexes. researchgate.netnih.gov

Ligand-Protein and Ligand-Nucleic Acid Binding Simulations

MD simulations are a powerful tool to study the binding of small molecules like this compound to biological targets. nih.gov These simulations can start from a docked pose (see section 6.3) and refine the binding mode by allowing both the ligand and the receptor to move and adapt to each other. frontiersin.org The stability of the binding can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and the interacting residues over the course of the simulation. researchgate.netnih.gov

These simulations can provide detailed information on the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net By calculating the binding free energy from the simulation trajectory, it is possible to predict the binding affinity of this compound to its target. nih.gov Such simulations are crucial for understanding the molecular basis of its biological activity and for guiding the design of more potent and selective analogs.

Conformational Changes and Dynamics of Interacting Biomolecules

The binding of a ligand can induce significant conformational changes in the target biomolecule, which are often essential for its function or inhibition. nih.govpnas.org MD simulations can capture these dynamic events, revealing how the binding of this compound might alter the structure and flexibility of a protein or nucleic acid. frontiersin.org

For example, simulations can show the opening or closing of a binding pocket, the movement of flexible loops, or even large-scale domain motions upon ligand binding. nih.govpnas.org Analyzing the trajectory of the biomolecule in the presence and absence of the ligand can highlight the specific regions that are most affected by the binding event. This information is critical for understanding allosteric regulation and the functional consequences of ligand binding. pnas.org

Docking Studies and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. researchgate.net

For this compound, docking studies can be used to identify potential biological targets by screening it against a database of protein structures. The process involves generating a large number of possible binding poses of this compound in the binding site of a target and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netnih.gov

The accuracy of docking predictions can be improved by using consensus docking, where multiple docking programs and scoring functions are used, and the results are combined to generate a more reliable prediction. researchgate.net Furthermore, the identification of potential binding sites on a protein surface can be performed using various computational tools that analyze the protein's shape and chemical properties to find pockets that are suitable for ligand binding. openreview.netnih.gov These predicted binding sites can then be used to guide the docking calculations.

| Technique | Purpose | Key Information Provided |

| Molecular Docking | Predicts the binding pose of a ligand in a receptor. | Preferred orientation, scoring of binding affinity. researchgate.net |

| Consensus Docking | Improves accuracy by combining results from multiple methods. | More reliable prediction of binding mode and affinity. researchgate.net |

| Binding Site Prediction | Identifies potential ligand-binding pockets on a protein surface. | Location and characteristics of potential binding sites. openreview.netnih.gov |

Inverse Molecular Docking for Target Identification

Inverse molecular docking, also known as reverse docking, is a powerful computational strategy used in drug discovery and chemical biology to identify potential protein targets for a given small molecule. arxiv.orgnih.gov Unlike traditional docking, which screens a library of ligands against a single protein target, inverse docking screens a specific ligand against a large database of 3D protein structures. arxiv.orgupv.es This approach is particularly valuable for identifying new targets for existing drugs (drug repositioning), elucidating the molecular mechanisms behind a compound's biological activity, and predicting potential off-target effects or toxicity. arxiv.org

The typical workflow for inverse docking involves several key steps:

Preparation of the Ligand: The 3D structure of the small molecule of interest, such as this compound, is prepared.

Target Database Selection: A comprehensive library of protein structures, often derived from sources like the Protein Data Bank (PDB), is compiled. nih.gov

Docking Simulation: The ligand is systematically docked into the binding sites of every protein in the database. upv.es

Scoring and Ranking: The binding poses are evaluated using scoring functions that estimate the binding affinity. The proteins are then ranked based on these scores to produce a list of potential targets. upv.es

Post-processing and Validation: The top-ranked potential targets are further analyzed and prioritized for experimental validation. plos.org

While specific inverse docking studies for this compound are not extensively documented, this methodology represents a key approach for exploring its potential biological roles. By screening it against the human proteome, researchers could generate hypotheses about its protein binding partners, which could then be tested experimentally.

Prediction of Novel Binding Pockets

Once potential protein targets for a compound like this compound are identified, the next critical step is to locate and characterize the specific binding site, or "pocket," on the protein's surface. nih.gov Computational binding site prediction is a fundamental component of structure-based drug design. nih.govresearchgate.net These methods can be broadly categorized into four main types:

Geometry-based Methods: These algorithms identify cavities and clefts on the protein's surface based on its 3D shape. arxiv.org Tools like Fpocket and ConCavity analyze the protein's geometry to find potential binding locations. arxiv.org

Energy-based Methods: These approaches use computational probes (small molecules or functional groups) that scan the protein surface. nih.gov They calculate the interaction energy at various points to identify energetically favorable "hot spots" where a ligand is likely to bind. acs.org The FTSite algorithm is an example of this approach. nih.gov

Template-based (or Evolutionary) Methods: These methods leverage structural and sequence homology. They identify binding sites by comparing the target protein to other proteins with known ligand-bound structures. arxiv.org

Machine Learning and Deep Learning Methods: More recently, machine learning models, particularly deep neural networks, have been developed for binding site prediction. arxiv.org These models are trained on large datasets of protein-ligand complexes to learn the complex features that define a binding pocket. ijcai.org Tools like P2RANK and DeepSite use machine learning to score points on a protein's surface for their "ligandibility" and then cluster these points to predict the final pocket. arxiv.org

The prediction of novel binding pockets is crucial, especially for identifying allosteric sites, which are distinct from the protein's active site and can offer new opportunities for therapeutic intervention. For a small molecule like this compound, these predictive tools can refine the results of an inverse docking screen by providing detailed structural insights into the most probable binding interactions. acs.org

Development of Predictive Models for RNA Modification Sites

A structural isomer of this compound, N6,2′-O-dimethyladenosine (m6Am), is a significant post-transcriptional RNA modification found at the 5' cap of messenger RNA (mRNA). bibliotekanauki.plresearchgate.net This modification plays a crucial role in regulating mRNA stability, translation efficiency, and cellular stress responses. akjournals.com Given the importance of m6Am, accurately identifying its location across the transcriptome is essential for understanding its biological functions. researchgate.netgsconlinepress.com

Experimental methods for detecting m6Am can be resource-intensive, which has spurred the development of computational tools to predict m6Am sites from RNA sequences. akjournals.com These predictive models, often built with machine learning and deep learning algorithms, analyze sequence data to identify patterns characteristic of m6Am modification sites. Early efforts in this area include the m6AmPred tool, which utilized the XGBoost algorithm. researchgate.netresearchgate.net Subsequent research has increasingly focused on more advanced deep learning frameworks to enhance prediction accuracy. akjournals.comresearchgate.net

Deep Learning Approaches for m6Am Site Identification

Deep learning has emerged as a powerful tool for identifying m6Am sites due to its ability to automatically learn complex patterns and features from large-scale sequence data without extensive manual feature engineering. akjournals.com Several deep learning models have been developed, demonstrating significant improvements in prediction performance.

Notable deep learning models for m6Am site identification include:

DLm6Am: An ensemble deep learning framework that integrates three base classifiers. researchgate.netgsconlinepress.com Each classifier uses a multi-head attention mechanism combined with a convolutional neural network (CNN) and a Bi-directional Long Short-Term Memory (BiLSTM) network. researchgate.net This architecture allows the model to capture both local and long-range dependencies in the RNA sequence. researchgate.net

DTC-m6Am: A model that combines a Densely Connected Convolutional Network (DenseNet) with a Temporal Convolutional Network (TCN). akjournals.com DenseNet is used to extract local features effectively, while TCN captures global time-series dependencies. The model also incorporates a Convolutional Block Attention Module (CBAM) to focus on key sequence regions. akjournals.com

Deep-m6Am: This framework uses a multilayer deep neural network (DNN) for classification. bibliotekanauki.pl It distinguishes itself by integrating multiple feature extraction techniques and employing the SHAP (SHapley Additive exPlanations) algorithm for feature selection, which enhances computational efficiency and interpretability. bibliotekanauki.pl

EMDL_m6Am: A stacking ensemble model that combines DenseNet, an inflated deep convolutional neural network (DCNN), and a deep multiscale residual network (MSRN) for feature extraction. bibliotekanauki.pl

These models are typically evaluated on benchmark datasets using metrics such as accuracy (ACC), sensitivity (Sn), specificity (Sp), Matthews correlation coefficient (MCC), and the area under the receiver operating characteristic curve (AUC). akjournals.combibliotekanauki.pl

Performance of Deep Learning Models for m6Am Site Prediction (Independent Test Set)| Model | ACC (%) | Sn (%) | Sp (%) | MCC | AUC | Reference |

|---|---|---|---|---|---|---|

| m6AmPred | - | - | - | - | >0.954 | researchgate.net |

| MultiRM | 71.13 | - | - | 0.427 | 0.805 | bibliotekanauki.pl |

| DLm6Am | 80.98 | 78.10 | 83.87 | 0.621 | 0.880 | researchgate.net |

| DTC-m6Am | 69.1 | 87.8 | 50.3 | 0.411 | 0.765 | akjournals.com |

| Deep-m6Am | Reported to outperform previous approaches by 6.67% | bibliotekanauki.pl |

Note: Performance metrics can vary based on the specific datasets and evaluation methods used in each study. Direct comparison should be made with caution.Feature Engineering for Sequence Pattern Recognition

The success of machine learning and deep learning models for m6Am site prediction is highly dependent on how RNA sequences are represented numerically, a process known as feature engineering or sequence encoding. researchgate.net The goal is to convert a sequence of nucleotides (A, C, G, U) into a numerical vector that captures relevant biological information. researchgate.net

Several feature encoding strategies have been employed to recognize sequence patterns associated with m6Am sites:

One-Hot Encoding: This is a common method where each nucleotide is represented by a binary vector. For example, A= akjournals.com, C= akjournals.com, G= akjournals.com, and U= akjournals.com. This preserves the positional information of each nucleotide in the sequence. akjournals.comresearchgate.net

Nucleotide Chemical Property (NCP): This method encodes nucleotides based on their chemical properties. For instance, nucleotides can be grouped by ring structure (purine/pyrimidine), functional group (amino/keto), or hydrogen bond strength. Each nucleotide is then represented by a 3D binary vector indicating its properties. researchgate.netgsconlinepress.com

Nucleotide Density (ND): This approach calculates the frequency of each nucleotide within a given sequence window, providing information about the local nucleotide composition. akjournals.comresearchgate.net

Electron-Ion Interaction Potential (EIIP): This strategy represents each nucleotide with a numerical value corresponding to the electron-ion interaction potential, which reflects the distribution of free electron energies. researchgate.netresearchgate.net

Pseudo K-tuple Nucleotide Composition (PseKNC): This includes methods like Pseudo-EIIP (PseEIIP), Pseudo Single Nucleotide Composition (PseSNC), and Pseudo Dinucleotide Composition (PseDNC). bibliotekanauki.plresearchgate.net These advanced techniques capture not only local sequence composition but also long-range sequence-order information, providing a more comprehensive representation. bibliotekanauki.pl

Often, the most effective models combine multiple encoding schemes to leverage their complementary strengths, thereby creating a richer feature set for the deep learning algorithm to learn from. akjournals.combibliotekanauki.plresearchgate.net

Feature Engineering Techniques for m6Am Site Prediction| Technique | Description | Used By Models |

|---|---|---|

| One-Hot Encoding | Represents each nucleotide as a unique binary vector, preserving positional information. | DTC-m6Am, DLm6Am, EMDL_m6Am |

| Nucleotide Chemical Property (NCP) | Encodes nucleotides based on their chemical characteristics (e.g., ring structure, functional group). | DLm6Am, m6AmPred |

| Nucleotide Density (ND) | Calculates the frequency of each nucleotide in a local window. | DLm6Am, m6AmPred |

| Electron-Ion Interaction Potential (EIIP) | Uses a numerical value representing the energy of delocalized electrons for each nucleotide. | m6AmPred |

| Pseudo Nucleotide Composition (PseSNC, PseDNC, etc.) | Captures sequence composition and long-range sequence-order effects. | Deep-m6Am |

Structure Activity Relationship Sar Studies and Analog Design for Mechanistic Probes

Systematic Modification of 2,9-Dimethyladenine Structure

Systematic modification of purine (B94841) derivatives, including adenine (B156593), often involves altering substituents at various positions to probe their impact on activity. While specific detailed studies on the systematic modification of this compound itself are not extensively documented in the provided search results, research on other adenine derivatives provides a framework for understanding such investigations. For instance, studies on adenine derivatives have explored substitutions at the 2-, N6-, 7-, 8-, and 9-positions, revealing steep structure-activity relationships. genesilico.pl Modifications at the 9-position, where a methyl group is present in this compound, or the 2-position, also bearing a methyl group, are known to significantly impact the compound's properties and interactions. genesilico.pl The introduction of basic residues or polar substituents at these positions can lead to notable changes in binding affinity. genesilico.pl

The presence of methyl groups at the 2 and 9 positions in this compound inherently alters the electron density and steric profile of the adenine core. These methylations can influence hydrogen bonding capabilities, hydrophobicity, and stacking interactions, which are critical for molecular recognition. General principles from studies on other methylated nucleobases, such as N1-methyladenosine (m1A) or N2,N2-dimethylguanosine, indicate that methylations can significantly modify RNA hydrophobicity, enhance base stacking, and alter charge distribution, thereby influencing interactions with proteins and nucleic acids. fishersci.com

Correlation of Structural Variations with Molecular Interactions

The correlation between structural variations and molecular interactions for this compound can be inferred from studies on similar purine modifications. The placement of methyl groups at the 2 and 9 positions can dictate specific interaction patterns with target biomolecules. For example, the crystal structure of Helicobacter pylori 3-methyladenine (B1666300) DNA glycosylase (MagIII) bound to 3,9-dimethyladenine illustrates how dimethylation on the purine ring influences binding. The enzyme achieves specificity by stacking the base between two aromatic side chains within a pocket, a mechanism that excludes other similar but differently methylated purines like 7-methylguanine. This highlights how the precise positioning of methyl groups, even at different positions (3 and 9 in this case, versus 2 and 9 for this compound), can create unique steric and electronic environments that facilitate highly specific molecular recognition.

Design and Synthesis of this compound-Based Chemical Probes

The design and synthesis of chemical probes based on this compound leverage its purine scaffold to create tools for investigating biological processes. As a modified nucleobase, this compound serves as a foundational structure for developing novel nucleoside analogs with potential applications in molecular biology and medicinal chemistry. ctdbase.org The synthesis of such derivatives typically involves chemical modification of adenine or other purine bases through various organic chemistry routes, including alkylation reactions. ctdbase.org The strategic incorporation of functional groups onto the this compound scaffold allows for the creation of probes with specific functionalities, such as fluorescence or affinity tags.

Fluorescent probes are invaluable tools for visualizing biomolecules and cellular structures in live cells, enabling the study of dynamic processes with high spatial and temporal resolution. While specific this compound-based fluorescent probes are not detailed in the provided information, the purine structure of this compound makes it a suitable scaffold for the development of such probes. By chemically conjugating a fluorophore to the this compound molecule, or by designing this compound derivatives that themselves possess fluorescent properties, researchers could create tools for live-cell imaging.

The design considerations for fluorescent probes include high selectivity, low cytotoxicity, cell permeability, and appropriate spectral properties (e.g., excitation and emission wavelengths, quantum yield). Such probes could be used to track the localization and dynamics of this compound or its derivatives within cells, or to study its interactions with specific binding partners in real time. For instance, if this compound interacts with a particular protein or nucleic acid, a fluorescently tagged analog could reveal these interactions through changes in fluorescence intensity, lifetime, or FRET (Förster Resonance Energy Transfer).

Affinity probes are designed to selectively bind to target biomolecules, allowing for their isolation and identification, thereby elucidating molecular networks and binding "hot spots." this compound, as a purine derivative, can be adapted into affinity probes to identify its specific binding partners within complex biological systems. This involves conjugating a tag (e.g., biotin, a photoaffinity label) to the this compound scaffold, enabling the capture and subsequent identification of interacting proteins or nucleic acids.

The identification of binding "hot spots" on protein surfaces, which are regions that contribute disproportionately to binding free energy, is a key application for affinity probes. Computational solvent mapping and fragment hotspot maps are methodologies used to predict these regions, guiding the design of effective affinity probes. By leveraging its structural similarity to natural purines, this compound-based affinity probes could be employed to discover novel purine-binding proteins, enzymes that metabolize or modify dimethylated adenines, or specific nucleic acid sequences that recognize this modified base. This approach is instrumental in chemical proteomics for dissecting molecular recognition events.

Advanced Research Methodologies and Techniques

High-Throughput Screening for Interaction Discovery

High-Throughput Screening (HTS) represents a powerful methodology for identifying molecules that interact with a specific biological target. In the context of 2,9-Dimethyladenine, HTS could be employed to discover proteins that bind to this modified nucleoside or to identify small molecules that modulate the activity of enzymes responsible for its addition ("writers") or removal ("erasers").

The process involves screening large collections of chemical compounds, often referred to as screening libraries, to identify "hits" that exhibit a desired activity. biomol.com These libraries can contain thousands to millions of diverse small molecules, natural products, or chemical fragments. biomol.combeilstein-institut.de Fragment-based screening, a specific type of HTS, uses libraries of small chemical fragments (typically 100-250 Da) which tend to have low binding affinities but high ligand efficiency. beilstein-institut.de

The screening process is typically automated, using robotic systems to dispense reagents and perform measurements in microtiter plates (e.g., 96-well or 384-well formats). biomol.com Various detection technologies can be employed, such as fluorescence, luminescence, or mass spectrometry, to measure the interaction between the library compounds and the target. nih.gov For instance, a screen could be designed where a fluorescently labeled RNA containing this compound is incubated with a library of proteins; a change in fluorescence would indicate a binding event. Alternatively, Affinity Selection Mass Spectrometry (ASMS) can be used to screen compound mixtures against a target, identifying which compounds bind by detecting them with mass spectrometry. nih.gov

While specific HTS campaigns targeting this compound are not prominently documented in public literature, the principles of HTS are directly applicable. Such screens would be the first step in identifying the cellular machinery that interacts with this modification, paving the way for understanding its biological function.

| HTS Approach | Description | Potential Application for this compound |

| Protein Library Screening | Screening libraries of purified proteins or protein domains against a this compound-containing probe (e.g., RNA oligonucleotide). | Discovery of "reader" proteins that specifically recognize and bind to this compound. |

| Small Molecule Library Screening | Screening small molecule libraries for compounds that inhibit or enhance the activity of putative "writer" or "eraser" enzymes for this compound. | Identification of lead compounds for developing chemical probes or potential therapeutics that modulate this compound levels. |

| Fragment-Based Screening | Screening low molecular weight fragment libraries for binding to a target protein that interacts with this compound. | Identifying small starting points for the development of potent inhibitors or modulators of this compound-interacting proteins. beilstein-institut.de |

Mass Spectrometry-Based Detection and Quantification of Modified Nucleosides

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for the sensitive detection and accurate quantification of modified nucleosides from biological samples. researchgate.netfrontiersin.org This approach, often referred to as LC-MS/MS, allows for the separation of complex mixtures of nucleosides and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The general workflow involves:

Sample Preparation: Nucleic acids (RNA or DNA) are extracted from cells or tissues and enzymatically digested into individual nucleosides.

Chromatographic Separation: The resulting mixture of nucleosides is injected into a liquid chromatograph. Different types of chromatography, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), are used to separate the nucleosides based on their physicochemical properties. frontiersin.orgnih.gov

Mass Spectrometric Detection: As the separated nucleosides elute from the chromatography column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. nih.gov In a triple quadrupole (TQ-MS) instrument, a specific precursor ion (the molecular ion of the nucleoside, [M+H]⁺) is selected and fragmented. The resulting product ions (typically the nucleobase, [BH₂]⁺) are then detected. nih.gov This highly specific detection method is known as multiple reaction monitoring (MRM). chromatographyonline.com